molecular formula C8H11Cl2NO B1591269 2-(2-Chlorophenoxy)ethanamine hydrochloride CAS No. 26378-54-1

2-(2-Chlorophenoxy)ethanamine hydrochloride

Cat. No. B1591269
CAS RN: 26378-54-1
M. Wt: 208.08 g/mol
InChI Key: WHGGIYJUHBWONH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)ethanamine hydrochloride, with the CAS Number 26378-54-1, has a linear formula of C8H11Cl2NO . It is used in the synthesis of polymer-bound BOC substituted sulfamides .


Molecular Structure Analysis

The molecular weight of 2-(2-Chlorophenoxy)ethanamine hydrochloride is 208.09 . Its InChI code is 1S/C8H10ClNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H and the InChI key is WHGGIYJUHBWONH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(2-Chlorophenoxy)ethanamine hydrochloride is a solid at room temperature . It has a molecular weight of 171.63 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 266.2±20.0 °C at 760 mmHg, and a melting point of 39-40°C . Its flash point is 114.8±21.8 °C .

Scientific Research Applications

Medicine

In the medical field, 2-(2-Chlorophenoxy)ethanamine hydrochloride is explored for its potential use in drug development. Its structure could be utilized as a building block in the synthesis of more complex molecules that may act on the central nervous system or other specific targets within the body .

Agriculture

This compound may have applications in agriculture, particularly in the synthesis of herbicides or pesticides. Its phenoxy group is structurally similar to that found in some plant growth regulators, suggesting possible uses in controlling unwanted vegetation or pests .

Material Science

In material science, 2-(2-Chlorophenoxy)ethanamine hydrochloride could be investigated for creating novel polymers or coatings. Its ability to interact with various substrates might lead to the development of materials with unique properties, such as enhanced durability or chemical resistance .

Environmental Science

Environmental scientists might study this compound for its degradation products and their impact on ecosystems. Understanding its breakdown could inform the design of environmentally friendly chemicals with reduced persistence in nature .

Biochemistry

Biochemists might be interested in 2-(2-Chlorophenoxy)ethanamine hydrochloride for its potential role in enzyme inhibition studies. It could serve as a precursor for compounds that modulate biochemical pathways, which is crucial for understanding cellular processes .

Pharmacology

In pharmacology, the compound’s effects on various biological systems could be examined. It may serve as a lead compound for the development of new therapeutic agents, with a focus on its pharmacokinetics and pharmacodynamics .

Safety and Hazards

This compound is considered an irritant . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . In case of accidental ingestion, immediate medical assistance should be sought . It should be stored in a cool, dry place, in a tightly closed container, away from heat, sparks, and flame .

properties

IUPAC Name

2-(2-chlorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGGIYJUHBWONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589354
Record name 2-(2-Chlorophenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)ethanamine hydrochloride

CAS RN

26378-54-1
Record name Ethanamine, 2-(2-chlorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26378-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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